4-Hydroxybenzoic acid (2-phenyl-4-thiazolyl)methyl ester
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Overview
Description
4-hydroxybenzoic acid (2-phenyl-4-thiazolyl)methyl ester is a 4-hydroxybenzoate ester.
Scientific Research Applications
Paraben Hydrolysis and Dermal Metabolism
A study by Jewell et al. (2007) explored the dermal absorption and hydrolysis of parabens, which are esters of 4-hydroxybenzoic acid. They assessed the metabolism of parabens in human and minipig skin, finding that parabens are hydrolysed by carboxylesterases to 4-hydroxybenzoic acid, demonstrating the minipig as a suitable model for human dermal metabolism studies.
Antimicrobial and Antifungal Properties
A new compound related to 4-hydroxybenzoic acid was identified by Shao et al. (2007), exhibiting antibacterial and antifungal activities. This compound, isolated from a mangrove fungus, demonstrates the potential antimicrobial properties of derivatives of 4-hydroxybenzoic acid.
Food Safety and Paraben Analysis
In a study by Cao et al. (2013), a method for quantifying parabens (esters of 4-hydroxybenzoic acid) in food using high performance liquid chromatography-tandem mass spectrometry was developed. This highlights the importance of monitoring 4-hydroxybenzoic acid derivatives in food safety.
Human Liver Metabolism of Parabens
Research by Abbas et al. (2010) focused on the metabolism of parabens in the human liver. They found that parabens undergo rapid metabolism through hydrolysis and glucuronidation, suggesting that these compounds do not accumulate in human tissue.
Analytical Methodologies for Parabens
Mahuzier et al. (2001) developed a microemulsion electrokinetic chromatography method for determining 4-hydroxybenzoates and their impurities. This method aids in the precise analysis of parabens in various products.
Parabens and Adipocyte Differentiation
A study by Hu et al. (2013) revealed that parabens promote adipogenesis in murine 3T3-L1 cells. This indicates a potential link between parabens, derivatives of 4-hydroxybenzoic acid, and obesity.
Environmental Concerns and Degradation
Research by Gmurek et al. (2015) investigated the photodegradation of parabens, demonstrating effective methods for degrading these compounds in the environment.
Liquid Crystalline Epoxy Resin Synthesis
Wu Bao-hua (2006) synthesized 4-hydroxyphenyl-4-hydroxybenzoate, a compound related to 4-hydroxybenzoic acid, for use in novel liquid crystalline epoxy resins. This highlights the material science applications of 4-hydroxybenzoic acid derivatives.
Exposure Assessment in Indoor Dust
A study by Wang et al. (2012) examined the presence of parabens in indoor dust from various countries, emphasizing the need to understand human exposure to these compounds.
Properties
Molecular Formula |
C17H13NO3S |
---|---|
Molecular Weight |
311.4 g/mol |
IUPAC Name |
(2-phenyl-1,3-thiazol-4-yl)methyl 4-hydroxybenzoate |
InChI |
InChI=1S/C17H13NO3S/c19-15-8-6-13(7-9-15)17(20)21-10-14-11-22-16(18-14)12-4-2-1-3-5-12/h1-9,11,19H,10H2 |
InChI Key |
FIPLQUYFEHPFMF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=CS2)COC(=O)C3=CC=C(C=C3)O |
solubility |
0.7 [ug/mL] |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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